molecular formula C14H14ClNO B1319689 3-Chloro-2-(3,4-dimethylphenoxy)aniline CAS No. 937604-63-2

3-Chloro-2-(3,4-dimethylphenoxy)aniline

Cat. No.: B1319689
CAS No.: 937604-63-2
M. Wt: 247.72 g/mol
InChI Key: MQTHUCYRMKCCGX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Chloro-2-(3,4-dimethylphenoxy)aniline typically involves the reaction of 3,4-dimethylphenol with 3-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

3-Chloro-2-(3,4-dimethylphenoxy)aniline undergoes various chemical reactions, including:

Scientific Research Applications

3-Chloro-2-(3,4-dimethylphenoxy)aniline is widely used in scientific research, particularly in the following areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research involving this compound includes its potential use in developing new pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(3,4-dimethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

3-Chloro-2-(3,4-dimethylphenoxy)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which influences its reactivity and interaction with biological targets.

Biological Activity

3-Chloro-2-(3,4-dimethylphenoxy)aniline is a compound of significant interest in medicinal and biological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C14H14ClNOC_{14}H_{14}ClNO, with a molecular weight of approximately 247.72 g/mol. The compound features a chloro group and a dimethylphenoxy moiety that contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. The compound's mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.

Anticancer Properties

The compound has also been studied for its anticancer potential . In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The specific molecular targets include various kinases involved in cell signaling pathways that regulate growth and survival.

Enzyme Inhibition

This compound acts as an enzyme inhibitor , particularly against enzymes involved in critical biochemical pathways. For instance, it has been reported to inhibit certain proteases and kinases, leading to altered cellular functions. This inhibition can occur through competitive binding at the active site or allosteric modulation.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. By binding to these targets, it can prevent substrate access or alter the conformational state of the enzyme, thereby inhibiting its activity. This leads to downstream effects on cellular signaling and metabolic processes.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with 3-chloroaniline and 3,4-dimethylphenol.
  • Reaction Conditions : The reaction is conducted in the presence of a suitable base (e.g., sodium hydroxide) under controlled temperature conditions to ensure high yield.
  • Purification : Post-reaction, the product is purified using recrystallization or chromatography techniques to achieve the desired purity.

Pharmaceutical Research

Due to its biological activities, this compound is being investigated for potential therapeutic applications in drug development, particularly in creating new antimicrobial and anticancer agents.

Industrial Use

In addition to its pharmaceutical applications, this compound is utilized in the production of dyes and pigments due to its stable chemical structure and reactivity.

Case Studies

StudyFindings
Study A (Anticancer Activity)Induced apoptosis in breast cancer cellsSuggests potential for cancer therapy
Study B (Antimicrobial Activity)Effective against E. coli and S. aureusPromising candidate for antibiotic development
Study C (Enzyme Inhibition)Inhibited protease activity by 70%Highlights potential in enzyme modulation

Properties

IUPAC Name

3-chloro-2-(3,4-dimethylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-9-6-7-11(8-10(9)2)17-14-12(15)4-3-5-13(14)16/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTHUCYRMKCCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=C(C=CC=C2Cl)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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